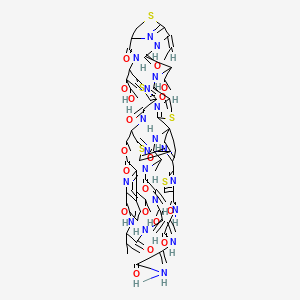![molecular formula C12H8N2O B576595 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde CAS No. 13616-13-2](/img/structure/B576595.png)
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is a heterocyclic compound that features a fused naphthalene and imidazole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde typically involves the condensation of 2,3-diaminonaphthalene with various aldehydes. This reaction is often carried out under mild conditions, allowing for the inclusion of a variety of functional groups . Common synthetic methods include:
- Debus-Radziszewski synthesis
- Wallach synthesis
- Dehydrogenation of imidazolines
- Reactions involving alpha halo-ketones
- Marckwald synthesis
- Amino nitrile synthesis
Industrial Production Methods: Industrial production of this compound may involve large-scale condensation reactions using optimized conditions to maximize yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde undergoes various chemical reactions, including:
- Oxidation: This compound can be oxidized to form corresponding naphthoquinone derivatives.
- Reduction: Reduction reactions can yield dihydro derivatives.
- Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the imidazole ring.
- Condensation: It can undergo condensation reactions with amines to form Schiff bases .
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, chromium trioxide.
- Reducing agents: Sodium borohydride, lithium aluminum hydride.
- Substitution reagents: Halogens, alkyl halides.
- Condensation reagents: Amines, aldehydes .
Major Products Formed:
- Naphthoquinone derivatives
- Dihydro derivatives
- Schiff bases
Applications De Recherche Scientifique
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde has a wide range of applications in scientific research:
- Chemistry: Used as a building block for the synthesis of more complex molecules.
- Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
- Medicine: Explored for its potential as an anti-inflammatory and anti-cancer agent .
- Industry: Utilized in the development of advanced materials, including organic semiconductors and dyes .
Mécanisme D'action
The mechanism of action of 1H-Naphtho[2,3-D]imidazole-2-carbaldehyde involves its interaction with various molecular targets. For instance, it can form hydrogen bonds with specific enzymes or receptors, altering their activity. The compound’s imidazole ring is crucial for its binding affinity and specificity . Molecular docking studies have shown that it can fit well within the binding pockets of certain proteins, making it a potential candidate for drug development .
Comparaison Avec Des Composés Similaires
1H-Naphtho[2,3-D]imidazole-2-carbaldehyde is unique due to its fused ring system, which imparts distinct electronic and steric properties. Similar compounds include:
- 1H-Naphtho[2,3-D]imidazole-6,7-diyldimethanol
- 2-Imidazolecarboxaldehyde
- 1H-Naphtho[2,3-D]imidazole-4,9-dione
These compounds share the imidazole ring but differ in their substituents and overall structure, leading to variations in their chemical behavior and applications.
Propriétés
IUPAC Name |
1H-benzo[f]benzimidazole-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-7-12-13-10-5-8-3-1-2-4-9(8)6-11(10)14-12/h1-7H,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDETXIFZMCRHJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)NC(=N3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50663568 |
Source


|
| Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13616-13-2 |
Source


|
| Record name | 1H-Naphtho[2,3-d]imidazole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50663568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1β,3β,8β,10β)-Tricyclo[8.4.1.13,8]hexadeca-1,3,5,7,9,11,13-heptene](/img/new.no-structure.jpg)
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)



![4-[(4-Hydroxyphenyl)methyl]-6-methoxy-1-benzofuran-2,3-dione](/img/structure/B576533.png)


